(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
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Overview
Description
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted alkene and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro Group: The fluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Alkene: The alkene moiety can be formed through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
(2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling studies.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the fluoro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-chloro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-bromo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
- (2Z)-2-iodo-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid
Uniqueness
The presence of the fluoro group in (2Z)-2-fluoro-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C6H6FN3O2 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-(2-methyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6FN3O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h2-3H,1H3,(H,11,12)/b5-2- |
InChI Key |
ADAYVOIXLDMXLV-DJWKRKHSSA-N |
Isomeric SMILES |
CN1N=CC(=N1)/C=C(/C(=O)O)\F |
Canonical SMILES |
CN1N=CC(=N1)C=C(C(=O)O)F |
Origin of Product |
United States |
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